Introduction: Strategic Importance of Fluorinated Benzonitriles
Introduction: Strategic Importance of Fluorinated Benzonitriles
An In-depth Technical Guide to 4-Fluoro-2-formylbenzonitrile: Properties, Synthesis, and Applications in Drug Discovery
In the landscape of modern medicinal chemistry and materials science, selectively functionalized aromatic scaffolds are indispensable. Among these, molecules incorporating both fluorine atoms and reactive nitrile groups have garnered significant attention. The introduction of fluorine can profoundly alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets—attributes that are critically important in drug design.[1][2][3] The nitrile group, a versatile synthetic handle, can act as a hydrogen bond acceptor or a bioisostere for carbonyl groups, further enhancing the molecular design toolkit.[4]
This guide focuses on 4-Fluoro-2-formylbenzonitrile (CAS 894779-76-1), a trifunctional building block possessing a nitrile, a formyl (aldehyde), and a fluorine substituent on a benzene ring. This specific arrangement of functional groups offers a unique platform for constructing complex molecular architectures. The aldehyde provides a reactive site for nucleophilic additions, reductive aminations, and olefination reactions, while the nitrile and fluoro-substituted ring offer avenues for further derivatization and property modulation.
Due to the relative scarcity of public data on this specific isomer, this guide will also draw comparative insights from the more extensively documented isomer, 2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4). By examining both, we can better understand the nuanced interplay of substituent positioning on chemical reactivity and physical properties, providing researchers with a more robust framework for experimental design.
Core Physical and Chemical Properties
The precise placement of substituents on the aromatic ring significantly influences the physical properties of these isomers. The following table summarizes the available data for 4-Fluoro-2-formylbenzonitrile and its 2-fluoro-4-formyl counterpart.
| Property | 4-Fluoro-2-formylbenzonitrile | 2-Fluoro-4-formylbenzonitrile |
| CAS Number | 894779-76-1[5][6][7] | 101048-76-4[8][9][10][11] |
| Molecular Formula | C₈H₄FNO[5][6][7] | C₈H₄FNO[8][9][11] |
| Molecular Weight | 149.12 g/mol [5][6][7] | 149.12 g/mol [8][9][11] |
| Appearance | Solid / Crystalline Solid[7] | White to light yellow solid/powder/crystal[8][9][10] |
| Melting Point | Not publicly available | 86-92 °C[8][10] |
| Boiling Point | Not publicly available | Not publicly available |
| Synonyms | 2-Cyano-5-fluorobenzaldehyde[5][7] | 4-Cyano-3-fluorobenzaldehyde[8][11] |
| Storage Conditions | 2-8°C, under inert atmosphere[6] | 0-8°C[8] |
Synthesis and Mechanistic Rationale
The synthesis of fluorinated formylbenzonitriles requires careful strategic planning to ensure correct regiochemistry. Below are a verified protocol for the 2-fluoro-4-formyl isomer and a proposed, scientifically grounded strategy for the target 4-fluoro-2-formyl isomer.
Verified Synthesis of 2-Fluoro-4-formylbenzonitrile via Oxidation
A common and effective method for generating an aldehyde is the selective oxidation of a primary alcohol. This route avoids the harsh conditions that might lead to over-oxidation to a carboxylic acid.
Causality Behind Experimental Choice: The selection of Pyridinium Chlorochromate (PCC) is deliberate. PCC is a mild oxidant that is soluble in organic solvents like dichloromethane (DCM).[9][12] This allows the reaction to be performed in an anhydrous environment. In the absence of water, the intermediate aldehyde cannot form a hydrate, which is the species typically susceptible to further oxidation to a carboxylic acid by stronger agents like chromic acid.[8][12] This selectivity is paramount for isolating the desired aldehyde product in high yield.
Experimental Protocol: Oxidation of 2-Fluoro-4-(hydroxymethyl)benzonitrile
-
Step 1: Reaction Setup
-
To a solution of 2-fluoro-4-(hydroxymethyl)benzonitrile (5.18 g, 34.27 mmol) in dichloromethane (150 mL), add Pyridinium Chlorochromate (PCC) (7.39 g, 34.27 mmol).
-
-
Step 2: Reaction Execution
-
Stir the reaction mixture vigorously at room temperature for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
-
Step 3: Work-up and Purification
-
Upon completion, filter the mixture through a short pad of silica gel, washing the pad with additional dichloromethane.
-
Combine the filtrates and concentrate under reduced pressure to yield 2-fluoro-4-formylbenzonitrile as a white solid. (Expected Yield: ~90%).
-
Caption: Workflow for the synthesis of 2-Fluoro-4-formylbenzonitrile.
Proposed Synthesis of 4-Fluoro-2-formylbenzonitrile
As no specific literature protocol was identified for the target 4-fluoro-2-formyl isomer, a plausible route can be designed based on modern palladium-catalyzed cyanation reactions, which are known for their efficiency and functional group tolerance.[13][14]
Causality Behind Experimental Choice: This proposed route starts from 2-bromo-5-fluorobenzaldehyde. The conversion of an aryl bromide to an aryl nitrile is a robust transformation. Using a palladium catalyst with a suitable cyanide source (e.g., potassium hexacyanoferrate(II), a less toxic alternative to NaCN or CuCN) in a polar aprotic solvent provides a reliable method for introducing the nitrile group.[14] This strategy is often preferred over direct formylation of 4-fluorobenzonitrile at the C2 position, which can present regioselectivity challenges.
Representative Protocol: Cyanation of 2-Bromo-5-fluorobenzaldehyde
-
Step 1: Reaction Setup
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), combine 2-bromo-5-fluorobenzaldehyde (1.0 eq), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], ~0.5 eq as cyanide source), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), a suitable ligand such as dppf (0.04 eq), and a base like sodium carbonate (Na₂CO₃, 2.0 eq).
-
Add a polar aprotic solvent, such as Dimethylformamide (DMF).
-
-
Step 2: Reaction Execution
-
Heat the mixture, typically between 80-120 °C, and stir until TLC or GC-MS indicates the consumption of the starting material.
-
-
Step 3: Work-up and Purification
-
Cool the reaction mixture and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield 4-fluoro-2-formylbenzonitrile.
-
Chemical Reactivity and Spectral Analysis
The reactivity of 4-fluoro-2-formylbenzonitrile is dictated by its three functional groups.
Caption: Key reactivity sites of 4-Fluoro-2-formylbenzonitrile.
Spectral Analysis (Predicted)
While experimental spectra for 4-Fluoro-2-formylbenzonitrile are not publicly available, its NMR and IR data can be reliably predicted based on established principles and data from analogous structures like 4-fluorobenzaldehyde and 4-fluorobenzonitrile.[15]
-
¹H NMR: The spectrum in CDCl₃ is expected to show three distinct aromatic proton signals.
-
The aldehyde proton (-CHO) will be the most downfield signal, appearing as a singlet around δ 10.0-10.5 ppm .
-
The aromatic protons will be split by each other and by the fluorine atom. The proton ortho to the aldehyde (H3) will likely be a doublet around δ 7.9-8.1 ppm . The proton ortho to the fluorine (H5) and the proton between the fluoro and cyano groups (H6) will appear further upfield, likely in the δ 7.2-7.6 ppm range, with complex splitting patterns due to H-H and H-F coupling.
-
-
¹³C NMR:
-
The aldehyde carbon (C=O) will be significantly downfield, expected around δ 188-192 ppm .
-
The nitrile carbon (C≡N) is typically found around δ 115-120 ppm .
-
The carbon attached to the fluorine (C4) will show a large one-bond C-F coupling constant (¹JCF ≈ 250-260 Hz) and appear around δ 165-168 ppm .
-
The other four aromatic carbons will appear between δ 110-140 ppm , with smaller C-F couplings observable.
-
-
Infrared (IR) Spectroscopy:
-
A strong, sharp absorption characteristic of the nitrile (C≡N) stretch is expected around 2220-2240 cm⁻¹ .
-
A strong absorption from the aldehyde carbonyl (C=O) stretch will be present around 1690-1710 cm⁻¹ .
-
A strong band for the C-F stretch is expected in the 1200-1250 cm⁻¹ region.
-
Aromatic C-H stretching will appear just above 3000 cm⁻¹ .
-
Applications in Research and Drug Development
4-Fluoro-2-formylbenzonitrile is a valuable building block primarily due to the strategic combination of its functional groups, making it a powerful intermediate in several high-value research areas.
-
Pharmaceutical Synthesis: The compound is a key precursor for active pharmaceutical ingredients (APIs). The fluorinated benzonitrile moiety is present in various developmental drugs. For instance, related structures are used to synthesize inhibitors for enzymes like PARP (poly(ADP-ribose) polymerase) or kinases, where the nitrile can form crucial hydrogen bonds in the active site. The aldehyde allows for the straightforward attachment of diverse side chains via reductive amination to explore the structure-activity relationship (SAR) of a lead compound. The fluorine atom enhances metabolic stability and cell membrane permeability, which are critical for oral bioavailability.[1]
-
Agrochemicals: Similar to pharmaceuticals, the development of new pesticides and herbicides relies on intermediates that can improve efficacy and selectivity. The fluorinated aromatic core can enhance the potency and environmental stability of agrochemicals.[8]
-
Materials Science: The rigid, polarizable structure of fluorinated benzonitriles makes them attractive for creating advanced materials. For example, related compounds are used in the synthesis of thermally activated delayed fluorescence (TADF) emitters for more efficient Organic Light-Emitting Diodes (OLEDs).
Safety and Handling
As a reactive chemical intermediate, 4-Fluoro-2-formylbenzonitrile requires careful handling in a laboratory setting.
-
GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[6]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated fume hood. Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon to prevent slow oxidation of the aldehyde group.[5][6]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
4-Fluoro-2-formylbenzonitrile represents a highly strategic and versatile building block for chemical synthesis. Its unique combination of an aldehyde for derivatization, a nitrile for polar interactions or further conversion, and a fluorine atom for modulating physicochemical properties makes it an asset for researchers in drug discovery, agrochemicals, and materials science. While public data on this specific isomer is limited, a thorough understanding of its chemistry, informed by data from related isomers and fundamental principles, allows for its effective and safe utilization in creating novel and high-value molecules.
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(Image depicting the chemical structure of 4-Fluoro-2-formylbenzonitrile, with carbons numbered for NMR assignment purposes.)